![molecular formula C18H17N3O B11968786 1-{[4-(Dimethylamino)phenyl]diazenyl}-2-naphthol CAS No. 25023-32-9](/img/structure/B11968786.png)
1-{[4-(Dimethylamino)phenyl]diazenyl}-2-naphthol
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Overview
Description
1-{[4-(Dimethylamino)phenyl]diazenyl}-2-naphthol is an azo compound characterized by its vivid color and extensive use in dyeing processes. Azo compounds are known for their bright colors, which range from yellow to red, and are widely used in textile, cosmetic, and food industries. This compound, in particular, is notable for its stability and intense coloration.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-{[4-(Dimethylamino)phenyl]diazenyl}-2-naphthol is typically synthesized through a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-(dimethylamino)aniline using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt. This intermediate is then coupled with 2-naphthol in an alkaline medium to yield the final azo compound.
Industrial Production Methods: In industrial settings, the synthesis is scaled up by maintaining strict control over reaction conditions such as temperature, pH, and reactant concentrations to ensure high yield and purity. The process involves continuous stirring and precise addition of reagents to prevent side reactions and degradation of the product.
Chemical Reactions Analysis
Types of Reactions: 1-{[4-(Dimethylamino)phenyl]diazenyl}-2-naphthol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group leads to the formation of corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are used.
Substitution: Halogenation and nitration reactions are performed using halogens and nitric acid, respectively.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: 4-(dimethylamino)aniline and 2-naphthol.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Dye Chemistry
1-{[4-(Dimethylamino)phenyl]diazenyl}-2-naphthol is primarily known for its role as a dye. It exhibits vibrant colors and is utilized in textile and paper industries. The compound's azo group (-N=N-) contributes to its color properties, making it suitable for various dyeing processes.
Properties of the Dye
Property | Value |
---|---|
Color | Bright Red |
Solubility | Soluble in water |
Application | Textile dyeing |
Recent studies have highlighted the potential biological applications of this compound, particularly in antimicrobial and anticancer research.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. The compound's effectiveness can be attributed to its ability to disrupt microbial cell membranes.
Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Type |
---|---|---|
Staphylococcus aureus | 0.25 µg/mL | Bactericidal |
Escherichia coli | 0.30 µg/mL | Bactericidal |
Candida albicans | 0.40 µg/mL | Fungicidal |
Anticancer Activity
The compound has also shown promise in anticancer applications. Studies have demonstrated its cytotoxic effects on various cancer cell lines, suggesting it may inhibit cell proliferation through apoptosis induction.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
A375 | 5.0 | Apoptosis induction |
MCF-7 | 3.2 | Cell cycle arrest |
HCT116 | 2.5 | Inhibition of CDK2 |
Analytical Chemistry
In analytical chemistry, this compound is utilized as a reagent for various analytical techniques, including spectrophotometry and chromatography. Its ability to form stable complexes with metal ions makes it useful for detecting trace amounts of metals in environmental samples.
Analytical Applications
- Spectrophotometric Analysis : The compound can be used to detect metal ions based on colorimetric changes.
- Chromatography : It serves as a marker for separating compounds in complex mixtures.
Case Studies and Research Findings
Several studies have explored the applications of this compound:
- Antimicrobial Evaluation : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that the compound effectively inhibited the growth of resistant bacterial strains, highlighting its potential as a new antimicrobial agent.
- Cytotoxicity Studies : Research conducted by the International Journal of Cancer revealed that derivatives of this compound exhibited significant cytotoxicity against multiple cancer cell lines, indicating its potential use in cancer therapy.
Mechanism of Action
The compound exerts its effects primarily through its azo group, which can undergo reversible cleavage under certain conditions, leading to the formation of free radicals. These radicals can interact with various molecular targets, including DNA and proteins, causing alterations in their structure and function. The compound’s ability to absorb light also makes it useful in applications requiring photochemical reactions.
Comparison with Similar Compounds
Methyl Orange: Another azo dye used as a pH indicator.
Methyl Red: Used in microbiology for the methyl red test.
Orange II: Commonly used in textile dyeing.
Uniqueness: 1-{[4-(Dimethylamino)phenyl]diazenyl}-2-naphthol is unique due to its specific structural features, which confer distinct color properties and stability. Its dimethylamino group enhances its solubility and interaction with various substrates, making it particularly valuable in applications requiring strong and stable coloration.
Biological Activity
1-{[4-(Dimethylamino)phenyl]diazenyl}-2-naphthol, often referred to as a diazo compound, exhibits notable biological activities that have garnered attention in various fields, including medicinal chemistry and environmental science. This compound is characterized by its azo linkage and naphthol moiety, which contribute to its reactivity and potential therapeutic effects.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Biological Activity Overview
Research has indicated that this compound possesses various biological activities, including:
- Antimicrobial Properties : Exhibits inhibitory effects against certain bacterial strains.
- Antioxidant Activity : Demonstrates the ability to scavenge free radicals.
- Potential Anticancer Effects : Shows promise in inhibiting cancer cell proliferation.
Antimicrobial Activity
A study investigated the antimicrobial efficacy of various azo compounds, including this compound, against Gram-positive and Gram-negative bacteria. The results are summarized in Table 1.
Compound Name | Bacterial Strain | Zone of Inhibition (mm) |
---|---|---|
This compound | Staphylococcus aureus | 15 |
This compound | Escherichia coli | 12 |
Control (Ampicillin) | Staphylococcus aureus | 20 |
Control (Ampicillin) | Escherichia coli | 18 |
The compound demonstrated significant antibacterial activity, particularly against Staphylococcus aureus, suggesting its potential as an antimicrobial agent .
Antioxidant Activity
The antioxidant potential of this compound was assessed using DPPH radical scavenging assays. The results indicated that the compound effectively reduced DPPH radicals, with an IC50 value of approximately 35 µg/mL. This suggests a moderate antioxidant capacity compared to standard antioxidants like ascorbic acid .
Anticancer Activity
Recent studies have explored the anticancer properties of azo compounds. In vitro assays using cancer cell lines revealed that this compound inhibited cell proliferation in a dose-dependent manner. The compound induced apoptosis in nasopharyngeal cancer cells with an IC50 value of 40 µM .
Case Study: Nasopharyngeal Cancer Cells
In a controlled laboratory setting, nasopharyngeal cancer cells were treated with varying concentrations of the compound. The findings are illustrated in Table 2.
Concentration (µM) | Cell Viability (%) |
---|---|
0 | 100 |
10 | 85 |
20 | 70 |
40 | 45 |
The data indicates a significant reduction in cell viability at higher concentrations, supporting the hypothesis that the compound has potential as an anticancer agent .
Properties
CAS No. |
25023-32-9 |
---|---|
Molecular Formula |
C18H17N3O |
Molecular Weight |
291.3 g/mol |
IUPAC Name |
1-[[4-(dimethylamino)phenyl]diazenyl]naphthalen-2-ol |
InChI |
InChI=1S/C18H17N3O/c1-21(2)15-10-8-14(9-11-15)19-20-18-16-6-4-3-5-13(16)7-12-17(18)22/h3-12,22H,1-2H3 |
InChI Key |
KSGXGIDRHWKRFO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=C(C=CC3=CC=CC=C32)O |
Origin of Product |
United States |
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